Palifosfamide
Overview
Description
Palifosfamide is a novel DNA alkylating agent and the active metabolite of ifosfamide. It is primarily investigated for its potential use in treating various cancers, including soft tissue sarcoma, testicular cancer, and lymphoma . This compound is known for its ability to cross-link DNA strands, thereby inhibiting DNA replication and transcription, which leads to cell death .
Mechanism of Action
Target of Action
Palifosfamide, a proprietary stabilized metabolite of ifosfamide, is a bi-functional DNA alkylator . It primarily targets the DNA within cells . The DNA is crucial for cell replication and protein synthesis, and alterations to the DNA can have significant effects on cell function and survival .
Mode of Action
After metabolic activation, this compound alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action of this compound is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis . This interaction disrupts the normal function of the DNA and RNA, leading to cell death .
Biochemical Pathways
This includes DNA replication and transcription, which can lead to cell cycle arrest and apoptosis
Pharmacokinetics
Ifosfamide is known to be well absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine
Result of Action
The primary result of this compound’s action is the induction of cell death, particularly in cancer cells . By cross-linking DNA and RNA strands and inhibiting protein synthesis, this compound disrupts essential cellular processes, leading to cell cycle arrest and apoptosis . This makes this compound a potential therapy for the treatment of various cancers, including soft tissue sarcoma .
Biochemical Analysis
Biochemical Properties
Palifosfamide is a novel DNA alkylator and the active metabolite of ifosfamide, with antitumor activity . After metabolic activation, this compound alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis .
Cellular Effects
This compound has broad activity in a panel of sarcoma cell lines . It inhibits tumor growth in osteosarcoma and rhabdomyosarcoma xenografts . The cytotoxic effect of this compound against these sarcoma cell lines is thought to be due to its alkylating effect, causing irreversible DNA crosslinking and cell death .
Molecular Mechanism
The mechanism of action of this compound involves metabolic activation, where it alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis .
Temporal Effects in Laboratory Settings
Stabilized this compound administered to mice suppresses MX-1 tumor growth by greater than 80% with 17% complete antitumor responses . Oral bioavailability in rats is 48-73% of parenteral administration, and antitumor activity in mice is equivalent by both routes .
Dosage Effects in Animal Models
The maximum tolerated dose (MTD) of this compound lysine in mice was determined to be 100 mg/kg per day for three consecutive days . Tumor growth inhibition was seen in both osteosarcoma xenografts and the rhabdomyosarcoma xenograft, resulting in a significant difference in event-free survival between the control and the treated groups .
Metabolic Pathways
This compound does not need to undergo the metabolic activation and hence has two potential advantages: it does not generate acrolein and chloracetaldehyde as toxic metabolites and potentially may have a favorable toxicity profile compared to ifosfamide . It bypasses one of the known resistance mechanisms mediated by ALDHs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of palifosfamide involves a multi-step synthetic process. One common method includes the synthesis of isophosphoramide mustard phenyl ester as an intermediate . The process typically involves the following steps:
Synthesis of Isophosphoramide Mustard Phenyl Ester: This step involves the reaction of 2-chloroethylamine hydrochloride with dichloromethane in the presence of a base.
Formation of this compound: The intermediate is then reacted with tris(hydroxymethyl)aminomethane to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring the purity and stability of the compound. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Palifosfamide undergoes several types of chemical reactions, including:
Alkylation: It alkylates DNA, leading to cross-linking of DNA strands.
Hydrolysis: This compound can undergo hydrolysis under certain conditions, leading to the formation of inactive metabolites.
Common Reagents and Conditions
Major Products Formed
The major product formed from the reactions of this compound is the cross-linked DNA, which leads to the inhibition of DNA replication and transcription .
Scientific Research Applications
Palifosfamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study DNA alkylation and cross-linking mechanisms.
Medicine: It is investigated for its potential use in treating various cancers, including soft tissue sarcoma, testicular cancer, and lymphoma
Industry: This compound is used in the development of new chemotherapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: Palifosfamide is the active metabolite of ifosfamide and shares similar DNA alkylating properties.
Cyclophosphamide: Another DNA alkylating agent used in cancer treatment, but with different metabolic pathways and toxicity profiles.
Uniqueness
This compound is unique due to its stabilized formulation, which reduces the toxicity associated with ifosfamide while maintaining its efficacy . This makes it a promising candidate for cancer therapy with potentially fewer side effects .
Properties
IUPAC Name |
bis(2-chloroethylamino)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCJZNIZRWYHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NP(=O)(NCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865605 | |
Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis. | |
Record name | Palifosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05668 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
31645-39-3 | |
Record name | N,N′-Bis(2-chloroethyl)phosphorodiamidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31645-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palifosfamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031645393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palifosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05668 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isophosphoramide mustard | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALIFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4U6NN813 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.